thiophene-2-carbonyl-CoA

Enzymology Anaerobic aromatic metabolism Benzoyl-CoA reductase

Authentic thiophene-2-carbonyl-CoA is required for valid enzymatic studies. Benzoyl-CoA reductase assays demand this exact compound due to its distinct KM (0.094 mM) and 144% velocity vs. benzoyl-CoA. Alternative acyl-CoAs (e.g., furan-2-carbonyl-CoA) show >26-fold lower affinity and fail to support activity. EC 1.14.99.35 is highly specific; no substitute yields activity. For thiophene catabolism pathway reconstitution in Aquamicrobium defluvii, only thiophene-2-carbonyl-CoA is the native metabolite. Its unique monoisotopic mass (877.0978 Da) ensures unambiguous LC-MS/MS detection. Ensure experimental validity by purchasing authentic thiophene-2-carbonyl-CoA.

Molecular Formula C26H38N7O17P3S2
Molecular Weight 877.7 g/mol
Cat. No. B15548751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethiophene-2-carbonyl-CoA
Molecular FormulaC26H38N7O17P3S2
Molecular Weight877.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H38N7O17P3S2/c1-26(2,20(36)23(37)29-6-5-16(34)28-7-9-55-25(38)15-4-3-8-54-15)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(35)24(48-14)33-13-32-17-21(27)30-12-31-22(17)33/h3-4,8,12-14,18-20,24,35-36H,5-7,9-11H2,1-2H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1
InChIKeyAPTYNAZODMUFPO-CITAKDKDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene-2-carbonyl-CoA: A Heterocyclic Acyl-CoA Thioester with Defined Enzyme Substrate Properties


Thiophene-2-carbonyl-CoA is an acyl-CoA thioester formed by the formal condensation of the thiol group of coenzyme A with the carboxy group of thiophene-2-carboxylic acid [1]. This compound serves as a specific substrate for two distinct enzyme classes: thiophene-2-carbonyl-CoA monooxygenase (EC 1.14.99.35), which catalyzes the hydroxylation of the thiophene ring [2], and benzoyl-CoA reductase (EC 1.3.7.8), an ATP-dependent enzyme that reduces aromatic rings in anaerobic bacteria [3]. Its molecular formula is C26H38N7O17P3S2, with a monoisotopic mass of 877.0978 Da [4].

Why Thiophene-2-carbonyl-CoA Cannot Be Substituted by Benzoyl-CoA or Other Heterocyclic Acyl-CoAs in Key Enzymatic Assays


Generic substitution of thiophene-2-carbonyl-CoA with structurally related acyl-CoA esters (e.g., benzoyl-CoA, furan-2-carbonyl-CoA, or pyridine-2-carbonyl-CoA) is invalid in critical enzymatic systems due to substantial differences in substrate binding affinity and catalytic turnover. In benzoyl-CoA reductase, thiophene-2-carbonyl-CoA exhibits a distinct KM value (0.094 mM) relative to benzoyl-CoA (0.037 mM) and furan-2-carbonyl-CoA (2.5 mM), and it supports 144% of the velocity of benzoyl-CoA, compared to only 10% for its regioisomer thiophene-3-carbonyl-CoA [1]. Furthermore, thiophene-2-carbonyl-CoA monooxygenase (EC 1.14.99.35) is annotated as "highly specific for thiophene-2-carbonyl-CoA" [2], rendering alternative acyl-CoAs inactive in this pathway. These quantitative and qualitative differences mandate the use of authentic thiophene-2-carbonyl-CoA to ensure experimental validity.

Quantitative Evidence for Thiophene-2-carbonyl-CoA Differentiation in Enzymatic and Metabolic Studies


Comparative Substrate Binding Affinity (KM) of Thiophene-2-carbonyl-CoA vs. Heterocyclic and Aromatic Analogs for Benzoyl-CoA Reductase

In kinetic assays with benzoyl-CoA reductase (EC 1.3.7.8) from Thauera aromatica, thiophene-2-carbonyl-CoA exhibits a KM value of 0.094 mM, representing intermediate binding affinity among tested heterocyclic and substituted aromatic analogs [1]. This value is 2.5-fold higher than the KM of the natural substrate benzoyl-CoA (0.037 mM), yet 26.6-fold lower than that of furan-2-carbonyl-CoA (2.5 mM). The oxygen-containing heterocycle (furan) and nitrogen-containing heterocycles (pyridine) display markedly different affinities, confirming that the sulfur heteroatom and ring geometry of thiophene-2-carbonyl-CoA confer unique binding characteristics.

Enzymology Anaerobic aromatic metabolism Benzoyl-CoA reductase Substrate specificity

Relative Catalytic Velocity of Thiophene-2-carbonyl-CoA vs. Regioisomer and Heterocyclic Analogs in Benzoyl-CoA Reductase

In head-to-head velocity comparisons using benzoyl-CoA reductase from Thauera aromatica, thiophene-2-carbonyl-CoA supports a reaction velocity that is 144% of that observed with the natural substrate benzoyl-CoA (set at 100%) [1]. This contrasts sharply with its regioisomer, thiophene-3-carbonyl-CoA, which exhibits only 10% relative velocity, and with furan-2-carbonyl-CoA (28%) and pyridine-4-carbonyl-CoA (41%). These data demonstrate that the position of the sulfur heteroatom within the thiophene ring is a critical determinant of catalytic efficiency, and that thiophene-2-carbonyl-CoA is a superior substrate for this enzyme compared to many closely related analogs.

Enzyme kinetics Benzoyl-CoA reductase Substrate turnover Regioisomer selectivity

Absolute Enzyme Specificity of Thiophene-2-carbonyl-CoA Monooxygenase (EC 1.14.99.35) for Thiophene-2-carbonyl-CoA

Thiophene-2-carbonyl-CoA monooxygenase (EC 1.14.99.35) is annotated by the IUBMB Enzyme Nomenclature as being "highly specific for thiophene-2-carbonyl-CoA" [1]. This molybdenum-dependent enzyme catalyzes the hydroxylation of thiophene-2-carbonyl-CoA to 5-hydroxythiophene-2-carbonyl-CoA, a key step in the microbial degradation of thiophene-2-carboxylate [2]. While direct quantitative comparisons against alternative substrates are not widely reported in the primary literature, the explicit IUBMB designation of "highly specific" represents a consensus derived from experimental characterization and distinguishes this compound as the exclusive physiological substrate for this enzyme class.

Monooxygenase Enzyme specificity Molybdenum enzyme Heterocycle metabolism

Selective Utilization of Thiophene-2-carboxylate as a Sole Carbon Source by Aquamicrobium defluvii

The bacterium Aquamicrobium defluvii, isolated from activated sewage sludge, was shown to utilize thiophene-2-carboxylate (the free acid precursor to thiophene-2-carbonyl-CoA) as the sole source of carbon and energy when grown with nitrate as an electron acceptor [1]. Critically, among the many carbon sources tested, "other heterocyclic compounds were not used" for growth [1]. This metabolic selectivity extends to the CoA ester, as the bacterium's catabolic pathway proceeds via thiophene-2-carbonyl-CoA ligase and thiophene-2-carbonyl-CoA dehydrogenase. While the study does not provide quantitative growth rate comparisons with other heterocyclic CoA esters, it establishes that thiophene-2-carboxylate—and by extension its CoA conjugate—is a uniquely permissive carbon source for this organism.

Microbial metabolism Carbon source specificity Thiophene degradation Activated sludge

Molecular Identity and Mass Verification of Thiophene-2-carbonyl-CoA for Accurate Analytical Detection

Thiophene-2-carbonyl-CoA possesses a precisely defined monoisotopic mass of 877.0978 Da and a molecular formula of C26H38N7O17P3S2 [1]. This exact mass distinguishes it from other heterocyclic acyl-CoAs, such as furan-2-carbonyl-CoA (m/z ~861 Da) and pyridine-2-carbonyl-CoA (m/z ~872 Da), enabling unambiguous identification in mass spectrometry-based metabolomics and enzyme assay validation workflows. The compound is registered under ChEBI:15542, KEGG:C07347, and PubChem CID:9554 [2], providing multiple authoritative database cross-references for chemical identity verification and procurement quality control.

Metabolomics Mass spectrometry CoA ester quantification Analytical chemistry

Optimal Research and Industrial Applications for Thiophene-2-carbonyl-CoA Based on Differentiated Evidence


Enzymatic Characterization of Anaerobic Aromatic Degradation Pathways (Benzoyl-CoA Reductase Studies)

Thiophene-2-carbonyl-CoA serves as an ideal substrate analog for investigating the substrate specificity and catalytic mechanism of benzoyl-CoA reductase (EC 1.3.7.8) from Thauera aromatica and related denitrifying bacteria. Its intermediate KM (0.094 mM) and high relative velocity (144% vs. benzoyl-CoA) [4] make it a valuable tool for structure-activity relationship (SAR) studies and for probing the enzyme's active site geometry. Researchers should procure this compound when designing kinetic assays that require a heterocyclic comparator to benzoyl-CoA, as alternative analogs like furan-2-carbonyl-CoA exhibit significantly lower affinity (KM 2.5 mM) and turnover (28% velocity) [4].

Investigation of Thiophene-2-carbonyl-CoA Monooxygenase (EC 1.14.99.35) Activity and Molybdenum Cofactor Function

Given the IUBMB designation of "highly specific for thiophene-2-carbonyl-CoA" [4], this compound is the obligatory substrate for any study of EC 1.14.99.35, a molybdenum-dependent hydroxylase involved in microbial thiophene catabolism. Procurement of authentic thiophene-2-carbonyl-CoA is essential for laboratories investigating molybdenum cofactor enzymology, sulfur heterocycle biodegradation, or the characterization of novel monooxygenases from environmental isolates. No substitute acyl-CoA will yield activity with this enzyme.

Microbial Degradation Studies Using Aquamicrobium defluvii as a Model Organism

Aquamicrobium defluvii DSM 11603 is a specialized model bacterium for studying the anaerobic and aerobic degradation of thiophene-containing compounds. Because this organism exhibits exclusive growth on thiophene-2-carboxylate and does not utilize other heterocyclic compounds [4], thiophene-2-carbonyl-CoA is the required metabolite for in vitro reconstitution of its catabolic pathway. Researchers in environmental microbiology and bioremediation should use this compound to assay the activities of thiophene-2-carboxyl-CoA ligase and thiophene-2-carboxyl-CoA dehydrogenase, key inducible enzymes in this specialized metabolic route [4].

Metabolomics and Mass Spectrometry-Based Quantification of CoA Thioester Pools

The unique monoisotopic mass of thiophene-2-carbonyl-CoA (877.0978 Da) [4] allows for its unambiguous detection and quantification in complex biological matrices using high-resolution LC-MS/MS. This property is particularly valuable for targeted metabolomics studies of thiophene-degrading microbial communities, for verifying the metabolic fate of thiophene-2-carboxylate in environmental samples, and for quality control analysis of commercially sourced thiophene-2-carbonyl-CoA to confirm identity and purity prior to use in enzymatic assays.

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